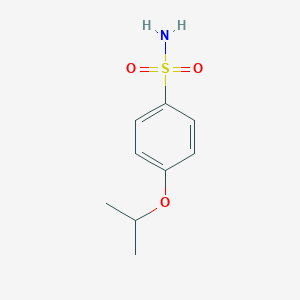

4-Isopropoxybenzenesulfonamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

-

Synthetic approaches and applications of sulfonimidates

- Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .

- Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

-

Biomedical Applications of Sulfonylcalix 4arene-Based Metal–Organic Supercontainers

- Application : Sulfonylcalix4arenes-based coordination cages, termed metal–organic supercontainers (MOSCs), have found uses in drug delivery .

- Methods : MOSCs are accessible through the coordination-driven self-assembly of suitable metal ions and multidentate organic ligands .

- Results : The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules .

-

Sulfonamide drugs: structure, antibacterial property, toxicity

- Application : Sulfonamide drugs have antibacterial activity .

- Methods : The study explores the research findings and the work behaviors of sulfonamide drugs .

- Results : The areas covered include sulfonamide drug structure, sulfonamide drug antibacterial activity, sulfonamide drug toxicity, and sulfonamide environmental toxicity .

-

Magnetic Functionalized Nanoparticles for Biomedical Applications

- Application : Metallic nanoparticles, including those functionalized with sulfonamides, have found their place within various biomedical applications such as site-specific imaging in vivo, cancer detection, cancer therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .

- Methods : The synthesis of these nanoparticles often involves coordination-driven self-assembly of suitable metal ions and multidentate organic ligands .

- Results : These nanoparticles have shown promising results in various medical applications, although there is still much unknown about the long-term safety of metal nanoparticles in medicine .

Propriétés

IUPAC Name |

4-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVEVBSFYRSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxybenzenesulfonamide | |

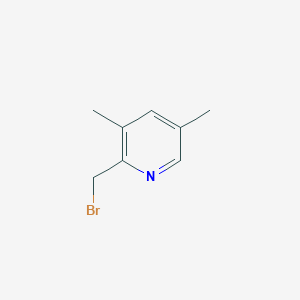

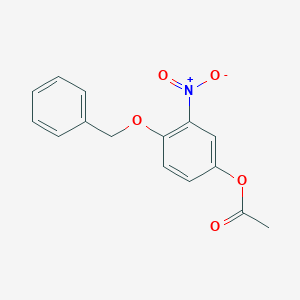

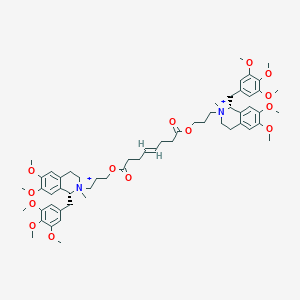

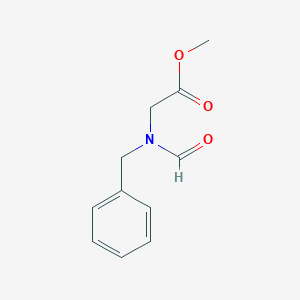

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

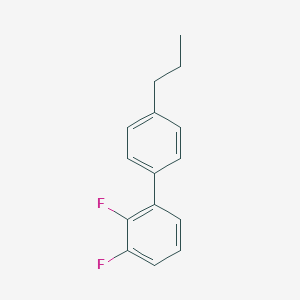

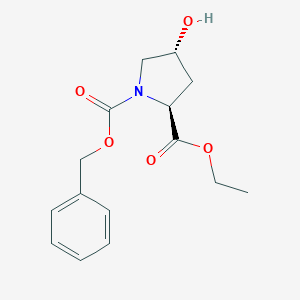

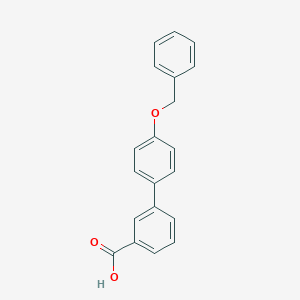

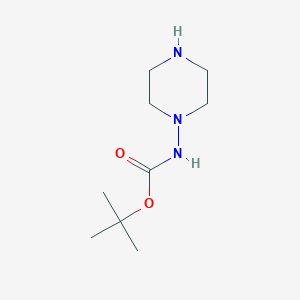

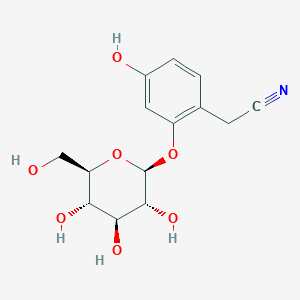

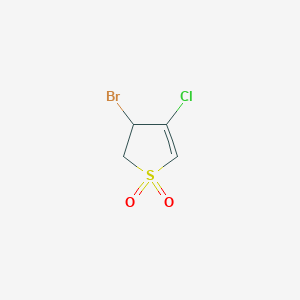

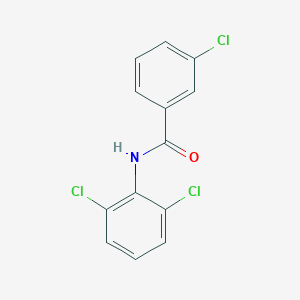

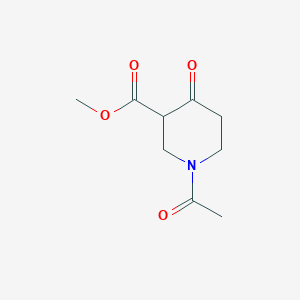

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.